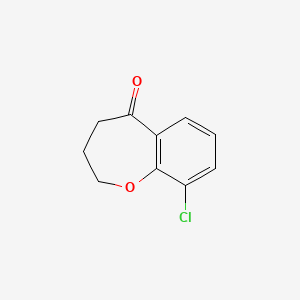

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

9-chloro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUVULWIGCGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=CC=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438531 | |

| Record name | 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141106-24-3 | |

| Record name | 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a synthetic compound belonging to the benzoxepin class, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may serve as a therapeutic agent. Its molecular formula is with a molecular weight of approximately 192.63 g/mol.

Chemical Structure and Properties

The compound features a chloro substituent at the 9-position and a carbonyl group at the 5-position, which contribute to its reactivity and biological activity. The structure can be represented as follows:

Synthesis

Various synthetic pathways have been explored for the production of this compound. Notable methods include nucleophilic substitution reactions where the chloro group can be replaced by different nucleophiles, leading to diverse derivatives. Additionally, the carbonyl group can participate in condensation reactions, facilitating further functionalization of the compound.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly anti-inflammatory and analgesic properties. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in inflammatory pathways, which are crucial for understanding its pharmacodynamics .

The exact mechanism of action remains under investigation; however, studies utilizing molecular docking and enzyme inhibition assays have begun to elucidate these interactions. Compounds within the benzoxepin class have been linked to various therapeutic effects, including modulation of inflammatory responses and potential anticancer activities .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| 9-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | Structure | Fluorine substitution may enhance bioactivity compared to chlorine. |

| 7-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one | Structure | Different position of chlorine may affect receptor binding affinity. |

| 6-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | Structure | Methyl group introduces steric hindrance affecting interactions. |

These compounds demonstrate variations in substituents that significantly influence their biological activities and chemical properties.

Case Studies

Recent studies have highlighted the anti-inflammatory effects of benzoxepin derivatives. For instance, a study published in Nature Communications reported that derivatives of 3,4-dihydro-1-benzoxepin exhibited excellent anti-inflammatory activities in vitro and in vivo models . Furthermore, introducing additional pharmacophores has been shown to enhance cytotoxicity against cancer cell lines.

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Modulation

Research indicates that compounds similar to 9-Chloro-3,4-dihydro-1-benzoxepin derivatives exhibit significant activity on the CNS. Studies have demonstrated:

- Anxiolytic Effects : These compounds have shown potential in reducing anxiety-like behaviors in animal models, particularly through elevated plus-maze tests.

- Antidepressant Activity : Behavioral assays indicate a decrease in immobility time in forced swim tests, suggesting antidepressant-like effects.

Case Study: CNS Activity

A study conducted on mice revealed that 9-Chloro-3,4-dihydro-1-benzoxepin derivatives increased levels of neurotransmitters such as serotonin and norepinephrine in the prefrontal cortex, enhancing locomotor activity and indicating stimulant properties.

Antimicrobial Properties

Another area of application is the antimicrobial potential of benzoxepin derivatives. Investigations have shown:

- Inhibition of Pathogens : The compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxepin derivatives against common bacterial strains. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting their potential use in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of 9-Chloro-3,4-dihydro-1-benzoxepin is heavily influenced by its structural components. Key findings from SAR studies include:

- Chlorine Substitution : The presence of a chlorine atom enhances lipophilicity and receptor binding affinity.

- Amine Group : Modifications to this group significantly alter the efficacy and biological activity of the compound.

- Conformational Flexibility : Variations in substituents affect the compound's ability to interact with target proteins.

Potential Therapeutic Uses

Given its diverse biological activities, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one holds promise for several therapeutic applications:

- Anxiolytics and Antidepressants : Due to its CNS-modulating effects.

- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.

- Cancer Treatment : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Métodos De Preparación

Cyclization of 4-(2-Chlorophenoxy)butanoic Acid Using Polyphosphoric Acid (PPA)

- The primary synthetic route to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one involves the cyclization of 4-(2-chlorophenoxy)butanoic acid .

- This reaction is performed by heating the acid in the presence of polyphosphoric acid (PPA) dissolved in xylene.

- The mixture is heated for approximately 4 hours to promote intramolecular cyclization, forming the benzoxepinone ring system.

Reaction Conditions and Yield:

- The PPA acts as a dehydrating agent facilitating the intramolecular esterification and ring closure.

- The chlorine substituent at the 9-position originates from the 2-chlorophenoxy moiety in the starting acid.

- The reaction forms the seven-membered benzoxepinone ring, maintaining the chlorine substituent.

Related Synthetic Procedures for Benzoxepinone Derivatives

While direct synthesis of this compound is limited in literature, related benzoxepinone derivatives have been synthesized via organometallic and cycloalkyne intermediates, which provide insights into potential synthetic strategies:

- Organolithium and Organomagnesium Reagents: Preparation of substituted benzoxepinones has been achieved using Grignard reagents and organolithium compounds, which react with benzoxepinone precursors to introduce various substituents on the benzoxepin ring.

- Cycloalkyne Carbomagnesiation: Advanced methods involving carbomagnesiation of strained cycloalkynes followed by protonation have been reported for multisubstituted cycloalkenes, including benzoxepin derivatives. These methods utilize triflate intermediates and sulfinyl substituents to build complexity on the benzoxepin scaffold.

Research Findings and Notes

- The reported yield of 36% for the PPA cyclization method indicates moderate efficiency, common for intramolecular cyclizations involving seven-membered rings.

- The use of PPA in xylene as a medium is critical for promoting the cyclization while minimizing side reactions.

- No alternative direct synthetic routes for this compound were found in the reviewed literature, highlighting the specificity of the PPA-mediated cyclization.

- Advanced synthetic methods involving organometallic reagents and cycloalkynes provide a framework for future functionalization but require multi-step procedures and are more complex.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cyclization of substituted benzoxepin precursors. Optimization includes varying catalysts (e.g., Lewis acids like AlCl₃), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). For example, Li et al. (2017) demonstrated that substituting chloro groups at position 9 requires controlled anhydrous conditions to avoid side reactions . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for functional studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For example, derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one exhibit planar oxepine rings with bond angles (C-O-C ≈ 118°) critical for π-π stacking in protein binding . Hydrogen bonding networks (e.g., carbonyl oxygen interactions) are resolved using programs like SHELX .

Q. What analytical techniques are recommended for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro group at C9 shows downfield shifts δ 7.2–7.5 ppm) .

- HPLC-MS : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 210.05) .

- IR : Carbonyl stretch (~1700 cm⁻¹) confirms ketone functionality. Discrepancies due to tautomerism require computational validation (DFT calculations) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated for professional disposal due to potential halogenated byproducts. Acute toxicity data (LD₅₀ > 500 mg/kg in rodents) suggest moderate risk, but prolonged exposure requires monitoring via LC-MS for bioaccumulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound as a protein-tyrosine kinase (PTK) inhibitor?

- Methodological Answer :

Substituent Variation : Synthesize analogs with substituents at C3, C7, and C9 (e.g., methyl, fluoro) to assess steric/electronic effects.

In Vitro Assays : Use PTK enzymatic assays (e.g., EGFR kinase) with ATP-competitive ELISA to measure IC₅₀. Li et al. (2017) reported IC₅₀ values of 0.8–5.2 µM for benzoxepin derivatives .

Molecular Docking : MOE or AutoDock Vina to predict binding modes with kinase active sites (PDB: 1M17) .

Q. What computational strategies predict the metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or admetSAR to estimate logP (~2.5), CYP450 inhibition, and hepatotoxicity.

- Metabolite Identification : Gaussian-based DFT simulations for reactive sites (e.g., chloro group susceptibility to glutathione conjugation) .

- Toxicity Profiling : Ames test simulations (e.g., Derek Nexus) to assess mutagenicity risk from aromatic amines .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Normalize results against positive controls (e.g., erlotinib for EGFR).

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

Q. What mechanistic studies elucidate the role of the chloro substituent in biological activity?

- Methodological Answer :

- Isosteric Replacement : Synthesize dechloro and fluoro analogs to compare potency.

- Electrophilicity Analysis : Fukui indices (DFT) quantify the chloro group’s electron-withdrawing effect on the ketone moiety.

- Crystallography : Co-crystallize with target proteins (e.g., PTK) to observe halogen bonding (C–Cl···O/N interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.